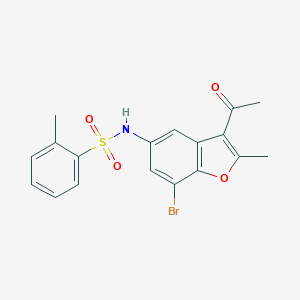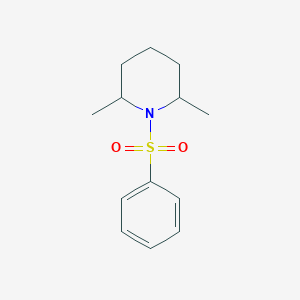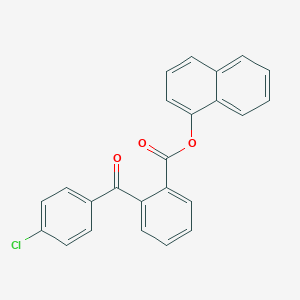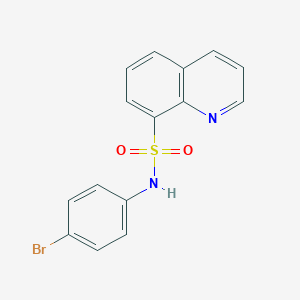
N-(4-bromophenyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)quinoline-8-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of quinoline sulfonamides and is synthesized through various methods. In
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)quinoline-8-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell division and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
N-(4-bromophenyl)quinoline-8-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, the compound has been shown to decrease the expression of certain genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromophenyl)quinoline-8-sulfonamide is its high solubility in water, which makes it easy to use in in vitro experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to certain types of cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)quinoline-8-sulfonamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on the development of novel derivatives of the compound with improved efficacy and reduced toxicity. Finally, more studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)quinoline-8-sulfonamide and its potential interactions with other molecules and proteins in the body.
Conclusion
N-(4-bromophenyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential use as a therapeutic agent. It is synthesized through various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of the compound is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. While the compound has several advantages for use in lab experiments, its potential toxicity may limit its use in certain experiments. Future research could focus on the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent, and the development of novel derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of N-(4-bromophenyl)quinoline-8-sulfonamide is achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)quinoline-8-sulfonamide as a white solid with a high yield.
Scientific Research Applications
N-(4-bromophenyl)quinoline-8-sulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
Molecular Formula |
C15H11BrN2O2S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI Key |
ZRIVCENPMRMEDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



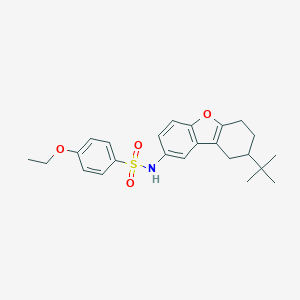
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
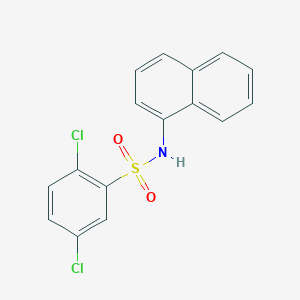
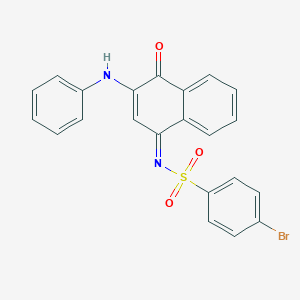
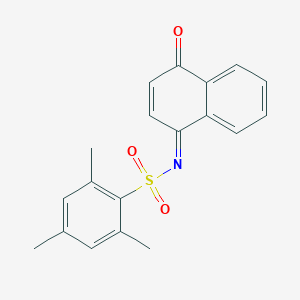
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
